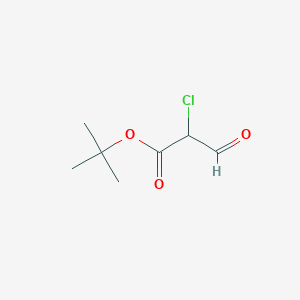

Tert-butyl 2-chloro-3-oxopropanoate

Beschreibung

Tert-butyl 2-chloro-3-oxopropanoate is a specialized ester derivative featuring a tert-butyl group, a chlorine substituent, and a ketone moiety. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the construction of heterocyclic frameworks such as imidazo[1,2-a]pyridines . Its molecular structure combines electrophilic (chlorine, ketone) and protective (tert-butyl ester) features, making it valuable in multi-step synthetic protocols.

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)5(8)4-9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJMWBGKSVSGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-chloro-3-oxopropanoate with structurally related esters, focusing on reactivity, synthetic utility, and physicochemical properties.

Ethyl 2-chloro-3-oxopropanoate

- Structural Differences : The ethyl ester lacks the bulky tert-butyl group, resulting in reduced steric hindrance.

- Reactivity: Ethyl 2-chloro-3-oxopropanoate demonstrates higher reactivity in nucleophilic substitutions due to easier access to the electrophilic chlorine and ketone groups. For example, it achieved a 62% yield in the synthesis of imidazo[1,2-a]pyridines via condensation with 2-amino-6-methylpyridine, outperforming ethyl 2-chloroacetoacetate (45% yield) .

- Stability : The ethyl ester is more prone to hydrolysis under acidic or basic conditions compared to the tert-butyl analog, which resists hydrolysis due to steric protection .

- Applications : Preferred in reactions requiring rapid kinetics, such as one-pot condensations .

Ethyl 2-chloroacetoacetate

- Structural Differences: Contains an additional methyl group adjacent to the ketone, increasing steric bulk compared to tert-butyl 2-chloro-3-oxopropanoate.

- Reactivity: The methyl group hinders condensation reactions, leading to lower yields (45% vs. 62% for ethyl 2-chloro-3-oxopropanoate) in heterocycle synthesis .

- Solubility : Likely less soluble in polar solvents than the tert-butyl derivative due to increased hydrophobicity from the methyl group.

- Utility: Limited in reactions requiring unhindered access to the ketone or chlorine moieties.

Methyl 2-chloro-3-oxopropanoate (Inferred)

- Structural Differences : Smaller methyl ester group compared to tert-butyl.

- Reactivity : Expected to exhibit higher reactivity than tert-butyl analogs but lower stability due to reduced steric protection.

- Volatility : Likely more volatile than tert-butyl derivatives, posing greater inhalation risks in laboratory settings .

Table 1: Comparative Properties of 2-Chloro-3-oxopropanoate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.